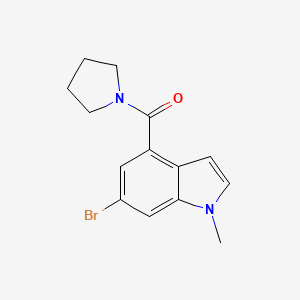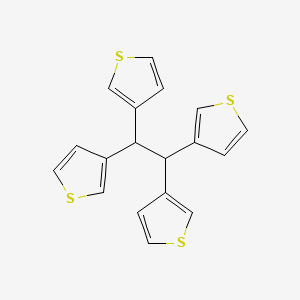
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,4-dichlorophenyl group at the 3rd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Substitution Reaction: The 2,4-dichlorophenyl group can be introduced through nucleophilic substitution reactions using 2,4-dichlorophenyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents for various diseases.
Biological Studies: It is employed in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related pyrazine derivatives.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazole: A similar compound with a pyrazole ring instead of a pyrazine ring.
3-(2,4-Dichloro-phenyl)-5-methylpyrazin-2-ylamine: A derivative with a methyl group at the 5th position instead of a bromine atom.
Uniqueness
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and 2,4-dichlorophenyl groups enhances its reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C10H6BrCl2N3 |
|---|---|
Peso molecular |
318.98 g/mol |
Nombre IUPAC |
5-bromo-3-(2,4-dichlorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H6BrCl2N3/c11-8-4-15-10(14)9(16-8)6-2-1-5(12)3-7(6)13/h1-4H,(H2,14,15) |
Clave InChI |
HYRCARASYXVOGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CN=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)



